molecular formula C9H7ClN2O2 B2434818 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid CAS No. 1340100-08-4

6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B2434818
CAS No.: 1340100-08-4
M. Wt: 210.62
InChI Key: IWSPUHBBGZZLQI-UHFFFAOYSA-N
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Description

6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a prop-2-yn-1-ylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloropyridine-3-carboxylic acid.

    Alkylation: The 2-chloropyridine-3-carboxylic acid is reacted with propargylamine under basic conditions to introduce the prop-2-yn-1-ylamino group.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidized derivatives, such as pyridine N-oxides.

    Reduction: Reduced derivatives, such as alcohols or aldehydes.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve interference with bacterial DNA replication or protein synthesis .
  • Anticancer Properties : The compound's ability to interact with cellular pathways makes it a candidate for cancer treatment. Some derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

Biochemical Probes

Due to its unique functional groups, this compound can serve as a biochemical probe in research settings. The alkyne group allows for bioorthogonal reactions, making it useful for labeling biomolecules in complex biological systems. This property is particularly valuable in studying protein interactions and cellular processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Using the disc diffusion method, researchers found that this compound exhibited significant inhibition against E. coli, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested for their effects on cancer cell lines. Results indicated that some derivatives could effectively reduce cell viability in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-carboxylic acid: Lacks the prop-2-yn-1-ylamino group.

    6-Chloro-2-aminopyridine-3-carboxylic acid: Lacks the prop-2-yn-1-yl group.

    2-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: Lacks the chloro group.

Uniqueness

6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of all three functional groups: the chloro group, the prop-2-yn-1-ylamino group, and the carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN2O2C_9H_7ClN_2O_2. The structural features include a pyridine ring substituted with a chloro group and a propynyl amino group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the chloro group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which can lead to the modulation of biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. The compound showed cytotoxic effects measured through cell viability assays, with an effective concentration (EC50) indicating potent activity against these cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Anticancer Efficacy : In vitro studies revealed that this compound significantly reduced cell viability in multiple cancer types. For instance, in glioblastoma models, the compound exhibited enhanced cytotoxicity when used in combination with small molecule inhibitors targeting specific signaling pathways .
  • Mechanistic Insights : Molecular docking studies have indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism that could involve inhibition of key enzymatic activities related to tumor growth .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition; receptor modulation
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamideModerateLowSimilar mechanism; less potent
6-Chloro-N-(propyl)pyridine derivativesVariableModerateDiverse mechanisms depending on substitution

Properties

IUPAC Name

6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-5-11-8-6(9(13)14)3-4-7(10)12-8/h1,3-4H,5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSPUHBBGZZLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=CC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340100-08-4
Record name 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
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